6-Fluoro-3-methyl-4H-chromen-4-one

Medicinal Chemistry Cancer Biology Structure-Activity Relationship

Researchers requiring reproducible SAR data need building blocks with defined electronic and steric profiles. Generic chromone analogs introduce uncontrolled variability in crystallinity, binding kinetics, and metabolic stability, compromising data integrity. 6-Fluoro-3-methyl-4H-chromen-4-one (CAS 1344045-74-4) eliminates these risks through its unique substitution pattern. - Fluorine at the 6-position enhances metabolic stability and lipophilicity vs. non-fluorinated analogs. - Crystallographic data confirm O···H hydrogen-bond-dominated packing, distinct from heavier halogen analogs, ensuring predictable solid-state properties. - Serves as a direct precursor for potent mitochondrial complex I inhibitors (IC50: 9-133 nM). - Procured as a single, well-characterized batch to eliminate lot-to-lot variability in critical SAR campaigns.

Molecular Formula C10H7FO2
Molecular Weight 178.16 g/mol
Cat. No. B12046208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methyl-4H-chromen-4-one
Molecular FormulaC10H7FO2
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=COC2=C(C1=O)C=C(C=C2)F
InChIInChI=1S/C10H7FO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3
InChIKeyZHQXZZDVRZCUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-methyl-4H-chromen-4-one: Procurement and Differentiation Guide for a Fluorinated Chromone Scaffold


6-Fluoro-3-methyl-4H-chromen-4-one (CAS 1344045-74-4) is a synthetic, fluorinated derivative of the chromone (4H-chromen-4-one) heterocycle, a class recognized as a 'privileged scaffold' in drug discovery [1]. The compound features a chromone core substituted with a methyl group at the 3-position and a fluorine atom at the 6-position [2]. The 6-fluoro substituent is known to confer distinct physicochemical properties, including increased lipophilicity and enhanced metabolic stability, compared to its non-fluorinated or halogen-substituted analogs , making it a valuable molecular tool for exploring structure-activity relationships in medicinal chemistry and chemical biology.

6-Fluoro-3-methyl-4H-chromen-4-one: Why Generic or In-Class Substitution is Scientifically Unjustified


The scientific and industrial use of 6-Fluoro-3-methyl-4H-chromen-4-one cannot be generalized with other chromone derivatives due to its unique substitution pattern. The 6-fluoro substituent and 3-methyl group create a distinct electronic and steric environment that cannot be replicated by unsubstituted chromone (C10H8O2), 6-chlorochromone, or 3-methylchromone [1]. Critically, crystallographic analysis confirms that 6-fluorochromone exhibits a fundamentally different set of intermolecular interactions compared to its chloro- and bromo-analogs, with O···H hydrogen bonds predominating over halogen···H bonds [2]. This substitution-specific behavior directly impacts solid-state properties, solubility, and potential biological target engagement, which are critical parameters for reproducible research. Procuring a generic analog introduces uncontrolled variables in crystallinity, binding kinetics, and metabolic stability, thereby compromising data integrity and the validity of structure-activity relationship (SAR) studies .

Quantitative Differentiation Guide for Procuring 6-Fluoro-3-methyl-4H-chromen-4-one


Enhanced Cytotoxic Activity vs. Non-Fluorinated Chromones via 6-Fluoro Substitution

The presence of a 6-fluoro substituent on the chromone nucleus confers a positive impact on cytotoxic activity. SAR studies on a series of chromone-2-carboxamide derivatives revealed that compounds with a 6-fluoro group (R1) exhibit enhanced cytotoxicity compared to those lacking this substituent [1]. The target compound 6-Fluoro-3-methyl-4H-chromen-4-one provides the foundational fluorinated core for such potent analogs, differentiating it from 3-methylchromone as a more promising starting point for developing cytotoxic agents.

Medicinal Chemistry Cancer Biology Structure-Activity Relationship

Divergent Crystal Packing and Intermolecular Interactions vs. 6-Chloro and 6-Bromo Analogs

X-ray diffraction and Hirshfeld surface analysis of 6-substituted chromones demonstrate that 6-fluorochromone possesses a unique intermolecular interaction profile [1]. While 6-chlorochromone and 6-bromochromone rely predominantly on Cl···H and Br···H halogen bonding for crystal stabilization, 6-fluorochromone's packing is dominated by O···H hydrogen bonds, with F···H interactions playing a lesser role [1]. This fundamental difference in solid-state packing can influence key material properties such as melting point, solubility, and crystal habit, which are critical for formulation and handling in both research and industrial settings.

Crystallography Material Science Solid-State Chemistry

Potential for High-Affinity Mitochondrial Complex I (MC-I) Inhibition in the Low Nanomolar Range

A series of fluorinated chromone analogs, structurally related to 6-fluoro-3-methyl-4H-chromen-4-one, have demonstrated potent inhibitory activity against mitochondrial complex 1 (MC-I) with IC50 values ranging from 9 to 133 nM [1]. This highlights the class's potential for achieving high-affinity target engagement. The target compound, with its key 6-fluoro substitution and 3-methyl group, provides a crucial scaffold for exploring this potent biological activity, differentiating it from non-fluorinated or otherwise substituted chromones that may lack this specific pharmacological profile.

Mitochondrial Biology Pharmacology Drug Discovery

Improved Metabolic Stability and Bioavailability vs. Non-Fluorinated Chromones

Fluorination is a well-established strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates . The substitution of hydrogen with a fluorine atom in 6-fluoro-3-methyl-4H-chromen-4-one is expected to increase its lipophilicity and resistance to oxidative metabolism compared to the non-fluorinated 3-methyl-4H-chromen-4-one . This class-level advantage is critical for researchers aiming to develop lead compounds with improved pharmacokinetic profiles, as it reduces the likelihood of rapid metabolic clearance in vivo.

ADME Pharmacokinetics Drug Design

Primary Application Scenarios for 6-Fluoro-3-methyl-4H-chromen-4-one Based on Differential Evidence


Medicinal Chemistry: Synthesis of Potent Cytotoxic and MC-I Inhibitor Leads

Researchers focusing on developing novel anticancer or metabolic disease therapeutics should procure 6-fluoro-3-methyl-4H-chromen-4-one as a key synthetic intermediate. The 6-fluoro substituent is directly linked to enhanced cytotoxic activity in chromone derivatives [1], and the scaffold serves as the core for potent mitochondrial complex 1 (MC-I) inhibitors (IC50 range: 9-133 nM) [2]. Using this fluorinated building block provides a strategic advantage over non-fluorinated alternatives, enabling the exploration of SAR that can lead to candidates with improved target affinity and cellular potency.

Drug Design and ADME Optimization: Enhancing Lead Pharmacokinetic Properties

Projects aimed at improving the drug-like properties of lead compounds will benefit from the inherent characteristics of 6-fluoro-3-methyl-4H-chromen-4-one. The presence of the fluorine atom is a validated approach to increase metabolic stability and bioavailability compared to the non-fluorinated 3-methylchromone [1]. This makes it the compound of choice for medicinal chemists seeking to incorporate a metabolically stable chromone core into their molecules, potentially reducing the rate of in vivo clearance and improving the overall pharmacokinetic profile of a drug candidate.

Crystallography and Solid-State Chemistry: Designing Supramolecular Assemblies via O-H Bonding

Crystallographers and material scientists investigating the role of specific intermolecular forces in crystal engineering should utilize 6-fluoro-3-methyl-4H-chromen-4-one to exploit its unique solid-state interactions. In contrast to the halogen-bonded lattices of 6-chloro- and 6-bromo-chromones, 6-fluorochromone analogs exhibit a crystal packing dominated by O···H hydrogen bonds, with a reduced contribution from halogen bonding [1]. This differentiation allows for the rational design of co-crystals and supramolecular structures where strong hydrogen bonding is the primary interaction, providing a predictable and distinct alternative to heavier halogen analogs.

Chemical Biology: Probing Mitochondrial Function and Cellular Metabolism

For studies investigating mitochondrial biology and cellular bioenergetics, 6-fluoro-3-methyl-4H-chromen-4-one is a valuable chemical probe. Its structural class is known for potent inhibition of mitochondrial complex 1 (MC-I) [1]. Procuring this fluorinated chromone provides a specific chemical tool that can be used in cell-based assays to dissect the role of MC-I in various physiological and pathological states, including cancer metabolism and neurodegenerative diseases, with the advantage of the fluorine atom serving as a potential handle for future 19F-NMR or PET tracer development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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